molecular formula C10H11BrO3 B057480 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone CAS No. 123184-19-0

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Cat. No. B057480
M. Wt: 259.1 g/mol
InChI Key: NCSDTJAJQKENMG-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a chemical compound synthesized through specific reactions involving halogen exchange and esterification. Its molecular structure and properties make it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of similar compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been achieved through reactions involving halogen-exchange with high yields. These processes have proven effective for chemical protective group applications, showing no photolytic phenomena in solvents like methanol or benzene (Li Hong-xia, 2007).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, and its analogues, can be studied using techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methods help in confirming the identity and analyzing the structural components of such compounds (J. Power et al., 2015).

Chemical Reactions and Properties

Compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone have been subject to various chemical reactions. For example, bromination reactions can lead to the formation of several products, indicating the compound's reactivity and potential for further chemical transformations (Yasin Çetinkaya et al., 2011).

Physical Properties Analysis

The physical properties of such compounds can be explored through studies on their crystallographic and vibrational aspects. X-ray diffraction techniques and vibrational spectroscopy can provide insights into the compound's physical characteristics (C. S. Chidan Kumar et al., 2015).

Scientific Research Applications

  • Chemical Synthesis and Protective Group : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been synthesized through halogen-exchange reactions, demonstrating its effectiveness as a chemical protective group in organic synthesis (Li Hong-xia, 2007).

  • Psychoactive Substance Analysis : The compound, in its variant forms such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), has been studied for its stability under heat and potential pyrolytic degradation. This research is crucial for understanding the risks associated with the inhalation of unknown pyrolysis products (Kelly B Texter et al., 2018).

  • Pharmacological Studies : Investigations into substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) include test purchases, identity confirmation, and synthesis. These studies contribute to understanding the psychoactive effects and potential risks of such compounds (J. Power et al., 2015).

  • Bromination Techniques : The compound has been used to study new bromination methods, such as using NBS as a brominating agent, which offers a safer alternative to corrosive and toxic bromine (Xu Yong-nan, 2012).

  • Fungicidal Activity : Research into derivatives of 2-bromo-1-(3,4-dimethylphenyl)ethanone for fungicidal applications has been conducted, illustrating its potential in agricultural chemistry (M. S. Bashandy et al., 2008).

  • Copper(II) Complex Formation : A novel red copper(II) compound derived from a Schiff-base ligand related to 2-bromo-1-(2,6-dimethoxyphenyl)ethanone has been synthesized and characterized, with potential applications in coordination chemistry and material science (N. Mandal et al., 2019).

  • Metabolic Studies : The metabolism of related substances, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in vivo, which is important for understanding the pharmacokinetics and potential toxicity of these compounds (T. Kanamori et al., 2002).

properties

IUPAC Name

2-bromo-1-(2,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSDTJAJQKENMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373641
Record name 2-bromo-1-(2,6-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

CAS RN

123184-19-0
Record name 2-bromo-1-(2,6-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123184-19-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kumar, D Jaller, B Patel, JM LaLonde… - Journal of medicinal …, 2008 - ACS Publications
Indoleamine 2,3-dioxygenase (IDO) is emerging as an important new therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by …
Number of citations: 189 pubs.acs.org
GA Hampannavar - 2016 - ukzn-dspace.ukzn.ac.za
Tuberculosis (TB) is a key health burden globally. With the emergence of resistance issue, the antitubercular research has been challenging. Novel effective drugs are immediately …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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